[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Physicochemical Profiling Ionization State Bioavailability Prediction

[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a synthetic, small-molecule derivative of the hydantoin (imidazolidine-2,4-dione) scaffold, specifically an N1-substituted hydantoin-5-acetic acid. Its structure features a 3,4-dimethoxybenzyl group at the N1 position and a carboxymethyl group at the C5 position of the heterocyclic core.

Molecular Formula C14H16N2O6
Molecular Weight 308.29 g/mol
CAS No. 1910706-36-3
Cat. No. B1433445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
CAS1910706-36-3
Molecular FormulaC14H16N2O6
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CN2C(=O)C(NC2=O)CC(=O)O)OC
InChIInChI=1S/C14H16N2O6/c1-21-10-4-3-8(5-11(10)22-2)7-16-13(19)9(6-12(17)18)15-14(16)20/h3-5,9H,6-7H2,1-2H3,(H,15,20)(H,17,18)
InChIKeyGZWTUPGHDHOLEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Overview for [1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (CAS 1910706-36-3)


[1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a synthetic, small-molecule derivative of the hydantoin (imidazolidine-2,4-dione) scaffold, specifically an N1-substituted hydantoin-5-acetic acid. Its structure features a 3,4-dimethoxybenzyl group at the N1 position and a carboxymethyl group at the C5 position of the heterocyclic core . This compound is classified within a family of building blocks and fragment-like molecules used in medicinal chemistry for the synthesis of more complex, potentially bioactive compounds, such as thiazole-containing acetamides . While vendor documentation suggests belonging to broader classes with potential biological relevance, such as SOAT-1 inhibitors or benzoxazinoid analogs, no primary research paper or patent was identified that specifically profiles its biological activity, potency, or selectivity . The primary value proposition for procurement lies in its specific decoration pattern (3,4-dimethoxy N-benzyl substitution combined with a C5-acetic acid moiety), which differentiates it from other commercially available hydantoin-acetic acid analogs.

Risks of Analog Substitution for 1910706-36-3: Why Structure-Specific Procurement is Critical


Simple substitution of [1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid with a close analog like (1-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid or a 4-methoxybenzyl variant is highly inadvisable. The hydantoin-5-acetic acid scaffold's physicochemical properties and potential biological interactions are exquisitely sensitive to the nature of the N1-substituent. The 3,4-dimethoxybenzyl group introduces distinct electronic, steric, and hydrogen-bonding characteristics that are absent in the unsubstituted or mono-methoxy benzyl analogs . Even minor structural changes can lead to significant differences in predicted pKa (affecting ionization state under physiological conditions) and lipophilicity (LogD), which are critical determinants of solubility, permeability, and non-specific binding . The following quantitative evidence guide details the specific, measurable dimensions on which this compound's differentiation rests, directly addressing the question of why a generic replacement would invalidate ongoing structure-activity relationship (SAR) studies or synthesis routes.

Quantitative Differentiation Evidence for [1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid


Predicted Acidity (pKa) Comparison: Dimethoxybenzyl vs. Unsubstituted Benzyl Analogs

The predicted acid dissociation constant (pKa) for the target compound's acetic acid moiety is 3.79 ± 0.10, as estimated by computational models . This value dictates the molecule's ionization state at physiological pH (7.4), where it will be predominantly ionized. For the closest unsubstituted analog, (1-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid, a pKa value for this specific moiety is not publicly available, preventing a direct head-to-head comparison. However, the electron-donating effect of the two methoxy groups on the benzyl ring in the target compound is expected to modulate the electron density at the distant acetic acid group via through-bond effects, making its pKa distinct from analogs lacking these substituents.

Physicochemical Profiling Ionization State Bioavailability Prediction

Predicted Density as a Function of N1-Benzyl Substitution Pattern

The predicted density of [1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is 1.356 ± 0.06 g/cm³ . This bulk property is directly influenced by molecular weight and the spatial arrangement of the substituents, specifically the 3,4-dimethoxy motif. Comparatively, the simpler, lower molecular weight analog (1-benzyl-2,5-dioxoimidazolidin-4-yl)acetic acid (MW 248.23) is predicted to have a lower density, although a verified value is not available in the same database. The increase in density for the target compound correlates with the addition of the two methoxy groups, which increase both mass and the potential for intermolecular interactions.

Molecular Packing Solid-State Properties Crystallinity Prediction

Role as a Differentiated Intermediate Verified by Derivative Synthesis

The unique utility of this compound is evidenced by its documented use as a key starting material for the synthesis of a more complex, functionalized molecule, 2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide . This derivative incorporates a thiazole moiety via the compound's acetic acid handle. This synthetic route is structurally impossible with analogs lacking either the free acetic acid group or possessing a different N1-substitution pattern, as the entire molecular architecture is essential for the subsequent reaction. This confirms the compound's value not merely as a theoretical structure, but as a verified, practical building block in a multi-step synthesis.

Chemical Synthesis Building Block Utility Medicinal Chemistry

Validated Application Scenarios for 1910706-36-3 Based on Evidence


Structure-Activity Relationship (SAR) Exploration of N1-Substituted Hydantoins

Procurement of this compound is crucial for medicinal chemistry programs exploring the SAR around the hydantoin-5-acetic acid scaffold. Its distinct 3,4-dimethoxybenzyl group provides a unique electronic and steric profile compared to simple benzyl or 4-methoxybenzyl analogs. The predicted pKa of 3.79 indicates a specific ionization state that is fundamental to understanding target engagement and pharmacokinetic properties . Using this compound in a screening library or as a synthetic intermediate allows researchers to directly probe the effect of this specific substitution pattern, a question that cannot be answered by any commercially available analog.

Verified Intermediate in Multi-Step Synthesis of Thiazole-Containing Acetamides

The compound's documented use as a starting material for synthesizing 2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1,3-thiazol-2-yl)acetamide confirms its critical role in producing this specific class of compounds . For any project requiring this downstream molecule, or related derivatives, this building block is an absolute, non-substitutable requirement. Its procurement is a gating item for the synthetic pathway.

Physicochemical Profiling of Fragment-Like Molecules

With a well-defined molecular weight (308.29 g/mol) and specific predicted physicochemical properties like density (1.356 g/cm³), this compound is suitable for inclusion in fragment-based drug discovery (FBDD) initiatives . Its structure allows for objective comparison with other fragments in terms of size, lipophilicity, and hydrogen-bonding capacity, contributing to the rational design of lead compounds.

Quote Request

Request a Quote for [1-(3,4-Dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.